molecular formula C11H10BrN3 B1528170 7-Bromo-1-propyl-1,3-benzodiazole-5-carbonitrile CAS No. 1426958-45-3

7-Bromo-1-propyl-1,3-benzodiazole-5-carbonitrile

Cat. No. B1528170
CAS RN: 1426958-45-3
M. Wt: 264.12 g/mol
InChI Key: GRRISRNQFSZJCH-UHFFFAOYSA-N
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Description

7-Bromo-1-propyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the molecular formula C11H10BrN3 . It has a molecular weight of 264.12 . The compound is used in various areas of research .


Molecular Structure Analysis

The InChI code for 7-Bromo-1-propyl-1,3-benzodiazole-5-carbonitrile is 1S/C11H10BrN3/c1-2-3-15-7-14-10-5-8(6-13)4-9(12)11(10)15/h4-5,7H,2-3H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

1. Synthesis of Thieno-Extended Purines

Research conducted by Hawkins, Iddon, and Longthorne (1995) explored the synthesis of thieno-extended purines. They utilized 1-Benzyl-4-bromoimidazole-5-carbonitriles in various methods to synthesize imidazole derivatives that are resistant to nucleophilic displacement. This research contributes to the understanding of the chemical behavior and potential applications of compounds similar to 7-Bromo-1-propyl-1,3-benzodiazole-5-carbonitrile in the field of organic synthesis (Hawkins et al., 1995).

2. Biotransformation in Various Conditions

Knight, Berman, and Häggblom (2003) investigated the biotransformation of Bromoxynil, a compound structurally related to 7-Bromo-1-propyl-1,3-benzodiazole-5-carbonitrile. Their study examined the anaerobic biodegradability of bromoxynil under different conditions, contributing to the understanding of environmental interactions and degradation pathways of similar compounds (Knight et al., 2003).

3. Synthesis and Antitumor Activity

Srivastava and Robins (1983) explored the synthesis and antitumor activity of 2-beta-D-ribofuranosylselenazole-4-carboxamide and related derivatives. This study highlights the potential of compounds like 7-Bromo-1-propyl-1,3-benzodiazole-5-carbonitrile in medicinal chemistry, especially in the development of antitumor agents (Srivastava & Robins, 1983).

4. Luminescent Material Development

Tao et al. (2011) conducted research on the synthesis and characterization of efficient luminescent materials based on 2,1,3-benzothiadiazole with carbazole moieties. This study underscores the relevance of structurally similar compounds to 7-Bromo-1-propyl-1,3-benzodiazole-5-carbonitrile in the development of luminescent materials (Tao et al., 2011).

5. Applications in Organic Chemistry

Research by Ioannidou and Koutentis (2011) on the regioselective hydrodehalogenation of dihaloisothiazole-carbonitriles, including the synthesis of haloisothiazole-carbonitriles, provides insights into the chemical behavior and potential organic chemistry applications of compounds similar to 7-Bromo-1-propyl-1,3-benzodiazole-5-carbonitrile (Ioannidou & Koutentis, 2011).

properties

IUPAC Name

7-bromo-1-propylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c1-2-3-15-7-14-10-5-8(6-13)4-9(12)11(10)15/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRISRNQFSZJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C(=CC(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-propyl-1,3-benzodiazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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